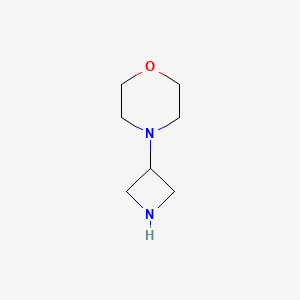
N1-(3-chloro-2-methylphenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-chloro-2-methylphenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H20ClN3O2S and its molecular weight is 413.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Characterization
A novel synthetic approach to oxalamides from specific rearrangements showcases the versatility of oxalamide derivatives in chemical synthesis (Mamedov et al., 2016)[https://consensus.app/papers/acidcatalyzed-2substituted32nitrophenyloxiranes-mamedov/38ae1873235a526d8dd47b7b03c381d7/?utm_source=chatgpt]. The development of effective catalyst systems for coupling reactions involving (hetero)aryl chlorides and amides highlights the role of oxalamide derivatives in facilitating complex organic transformations (De et al., 2017)[https://consensus.app/papers/coppercatalyzed-coupling-reaction-heteroaryl-chlorides-de/8af07365edc5550c8fb8b4889eea9ae6/?utm_source=chatgpt].
Structural Analysis
The crystal structure and detailed molecular analysis of related compounds offer a foundation for understanding the properties of complex oxalamides. For instance, the characterization of optically active pentacyclic binuclear diorganotin compounds, derived from oxalamides, provides insights into the stereochemical and electronic properties that could influence the behavior of similar compounds (Jiménez‐Pérez et al., 2006)[https://consensus.app/papers/optically-binuclear-diorganotin-compounds-jiménez‐pérez/21ac3550c8565af9ac363744ce0fda0d/?utm_source=chatgpt].
Potential Biological Activities
Research into the biological activities of structurally similar compounds, such as antimicrobial, antitumor, and insecticidal activities, suggests possible research applications for the compound . For example, studies on new quinazolines as potential antimicrobial agents (Desai et al., 2007)[https://consensus.app/papers/synthesis-characterization-quinazolines-potential-desai/ba1f3751497d548ea5c00fda8598ae95/?utm_source=chatgpt] and the evaluation of novel Schiff bases as potential inhibitors for SARS-CoV-2 (Al‐Janabi et al., 2020)[https://consensus.app/papers/synthesis-evaluation-study-docking-3chymotrypsinlike-al‐janabi/8c245c79b18d50ab8daceb9ea013ef3d/?utm_source=chatgpt] indicate the broad potential of oxalamide derivatives in medicinal chemistry.
Propiedades
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-13-16(22)9-6-10-17(13)25-20(27)19(26)23-12-11-18-14(2)24-21(28-18)15-7-4-3-5-8-15/h3-10H,11-12H2,1-2H3,(H,23,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHDXVRFEKVBDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Methyl-1-oxa-6lambda6-thiaspiro[2.4]heptane 6,6-dioxide](/img/structure/B2981190.png)
![N-(2-methylphenyl)-2-[(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2981192.png)
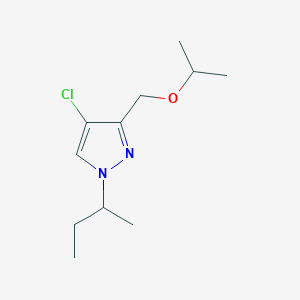
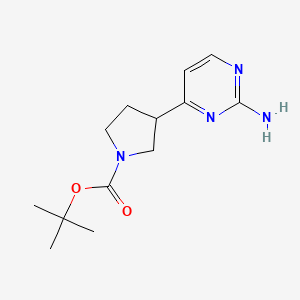
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2981195.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-cyclopentylacetamide](/img/structure/B2981197.png)
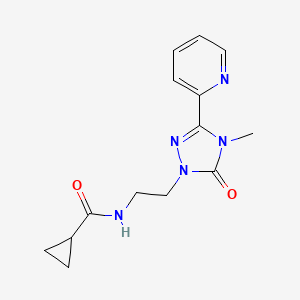
![2-[4-(4-Propylphenyl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B2981199.png)
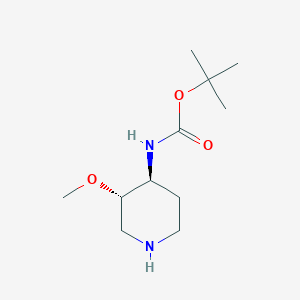
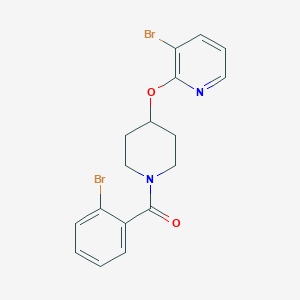
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2981204.png)
![2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2981206.png)
